molecular formula C9H6ClFN2O B13205336 2-Chloro-8-fluoro-5-methylquinazolin-4-ol

2-Chloro-8-fluoro-5-methylquinazolin-4-ol

Cat. No.: B13205336
M. Wt: 212.61 g/mol
InChI Key: OTTDVUIBYFMSSC-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoro-5-methylquinazolin-4-ol is a functionalized quinazoline derivative offered for research use as a chemical reference standard and a synthetic building block. The quinazoline scaffold is a privileged structure in medicinal chemistry, prominently featured in numerous biologically active compounds and approved drugs . This compound is characterized by a chloro group at the 2-position and a fluoro substituent at the 8-position, which are common modifications used to fine-tune the electronic properties, binding affinity, and metabolic stability of lead molecules in drug discovery campaigns. This compound serves as a key synthetic intermediate for the exploration of novel kinase inhibitors. Quinazoline derivatives are well-established in oncology research, particularly as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase . For instance, structurally similar 8-fluoroquinazoline carboxylic acid derivatives have been identified as potent and selective inhibitors of Aurora A kinase, demonstrating significant cytotoxic effects and the ability to induce apoptosis in cancer cell lines . The presence of the chloro group at the 2-position makes this molecule a versatile precursor for nucleophilic substitution reactions, allowing researchers to introduce a variety of amine-containing side chains to develop structure-activity relationships (SAR). Applications: • Medicinal Chemistry Research: A core scaffold for the design and synthesis of novel small molecule libraries targeting protein kinases . • Anticancer Agent Development: Serves as an intermediate for compounds that induce cell cycle arrest and apoptosis, as demonstrated by analogues like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . • Chemical Biology: Useful as a tool compound for probing biological pathways and protein function. Notice for Researchers: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-8-fluoro-5-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6ClFN2O/c1-4-2-3-5(11)7-6(4)8(14)13-9(10)12-7/h2-3H,1H3,(H,12,13,14)

InChI Key

OTTDVUIBYFMSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)N=C(NC2=O)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Substituted 2-aminobenzamides or 2-aminobenzoic acids bearing fluoro and methyl substituents at desired positions.
  • Halogenated reagents or halogenating agents such as thionyl chloride (SOCl2) for chlorination.
  • Solvents such as toluene, chloroform, or dimethyl sulfoxide (DMSO) are used depending on the step.
  • Bases such as cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), or potassium hydroxide (KOH) for promoting nucleophilic aromatic substitution (SNAr).

Cyclization to Form Quinazolin-4-one Core

A common approach involves cyclization of halogenated 2-aminobenzamides with appropriate reagents:

  • The halogenated 2-aminobenzoic acid or 2-aminobenzamide is reacted with acetic anhydride (Ac2O) at elevated temperature (~120 °C) to form an intermediate oxazinone ring.
  • Subsequent treatment with ammonia or ammonium hydroxide converts the intermediate to the quinazolin-4-one core.

This method is supported by a synthetic route where halogenated 2-(1H-indole-2-carboxamido) benzoic acid was cyclized with Ac2O, followed by ammonia treatment to yield quinazolin-4-one derivatives.

Installation of Fluorine and Methyl Substituents

  • Fluorine substitution at position 8 and methyl substitution at position 5 are typically introduced via the choice of starting halogenated 2-aminobenzamide or 2-aminobenzoic acid precursors already bearing these substituents.
  • Fluoro substituents are often retained during cyclization and subsequent steps due to their stability.
  • Methyl groups can be introduced either by starting from methyl-substituted aminobenzamides or by methylation reactions on intermediates.

Nucleophilic Aromatic Substitution (SNAr) for Functionalization

  • SNAr reactions are used to introduce nucleophiles onto the quinazoline ring, especially when halogens are present on the aromatic ring.
  • For example, fluorine at position 8 can be substituted under basic conditions using Cs2CO3 or K2CO3 in DMSO at elevated temperatures (~135 °C), promoting cyclization and substitution in a one-pot protocol.
  • Microwave-assisted nucleophilic aromatic substitution has also been reported to improve yields and reaction times for related quinazoline derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization to oxazinone Ac2O 120 °C 2 hours - Precursor halogenated 2-aminobenzoic acid
Conversion to quinazolin-4-one Ammonium hydroxide Room temperature Overnight - Converts oxazinone intermediate
Chlorination at position 2 Thionyl chloride, catalytic DMF 80 °C 4 hours 31–84% Converts 4-hydroxy to 4-chloro quinazoline
SNAr substitution Cs2CO3 or K2CO3, DMSO 135 °C 24 hours Up to 40% Base-promoted SNAr for C–N bond formation
Microwave-assisted SNAr Nucleophile, microwave irradiation 100–150 °C 30 min–2 hours 31–84% Improved yields for nucleophilic substitution

Example Synthetic Route Summary

Notes on Purification and Characterization

  • Purification is typically achieved by filtration, washing with solvents such as ethanol or chloroform, and column chromatography on silica gel.
  • Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm substitution patterns and purity.
  • Yields vary depending on reaction conditions and substitutions but generally range from moderate (30–40%) to good (up to 80%) with optimized protocols.

Summary Table of Preparation Methods

Method Aspect Description
Core Formation Cyclization of substituted 2-aminobenzamides with Ac2O and ammonium hydroxide
Chlorination Treatment with SOCl2 and catalytic DMF at ~80 °C for 4 h
Fluorine and Methyl Introduction From substituted starting materials; stable through synthesis
SNAr Functionalization Base-promoted (Cs2CO3, K2CO3) in DMSO at elevated temperature or microwave-assisted
Purification Filtration, solvent washing, silica gel chromatography
Typical Yields 31–84% depending on step and substitution

This detailed analysis synthesizes available research on quinazolin-4-ol derivatives preparation, emphasizing the synthetic routes and reaction conditions relevant to This compound . The methods involve cyclization of appropriately substituted 2-aminobenzamides, chlorination using thionyl chloride, and nucleophilic aromatic substitution under basic conditions, with purification by standard organic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoro-5-methylquinazolin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halogen atoms .

Scientific Research Applications

2-Chloro-8-fluoro-5-methylquinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoro-5-methylquinazolin-4-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Structural Comparison

The quinazoline core differentiates this compound from quinoline derivatives (e.g., 5-chloro-8-methoxy-2-methylquinolin-4-ol, as described in ), which have a single nitrogen atom in their bicyclic structure. Key structural differences include:

Property 2-Chloro-8-fluoro-5-methylquinazolin-4-ol 5-Chloro-8-methoxy-2-methylquinolin-4-ol
Core Structure Quinazoline (two nitrogen atoms) Quinoline (one nitrogen atom)
Substituents 2-Cl, 5-CH₃, 8-F, 4-OH 5-Cl, 8-OCH₃, 2-CH₃, 4-OH
Molecular Formula C₉H₆ClFN₂O C₁₁H₁₀ClNO₂
Molecular Weight 230.61 g/mol 241.66 g/mol

Substituent positions also differ significantly: the chloro group at position 2 in the quinazoline derivative may enhance electrophilicity, while the methoxy group at position 8 in the quinoline analog could improve solubility .

Physicochemical Properties

  • Solubility: The hydroxyl group at position 4 in both compounds promotes water solubility, but the methoxy group in the quinoline derivative may further increase solubility due to its electron-donating nature.
  • Stability: Fluorine’s electronegativity and small size improve metabolic stability in the quinazoline derivative, whereas methoxy groups in the quinoline analog may confer susceptibility to oxidative degradation.

Research Findings and Gaps

  • Reduced solubility compared to methoxy-substituted quinolines.
  • Further research is needed to validate these hypotheses through experimental binding assays and pharmacokinetic studies.

Biological Activity

2-Chloro-8-fluoro-5-methylquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. This compound has garnered attention due to its significant biological activities, particularly in pharmacology and medicinal chemistry. Its unique substitution pattern—featuring chlorine at the second position, fluorine at the eighth position, and a methyl group at the fifth position—contributes to its distinct chemical properties and potential therapeutic applications.

  • Molecular Formula : C10H7ClF N3O
  • Molecular Weight : 212.61 g/mol

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to potential therapeutic effects such as:

  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
  • Apoptosis : Triggering programmed cell death in malignant cells.

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit cell growth in human tumor cells expressing epidermal growth factor receptors (EGFR) with IC50 values ranging from 0.37 to 4.87 µM .
  • Antimalarial Activity :
    • The compound has demonstrated significant efficacy against Plasmodium falciparum, with an EC50 value of approximately 2.5 µM against chloroquine-resistant strains . This positions it as a promising candidate in the fight against malaria.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this quinazoline derivative may exhibit antimicrobial activities, although specific data on its effectiveness against various pathogens is still being compiled.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. Comparative studies with similar compounds have highlighted the importance of specific substitutions:

Compound NameMolecular FormulaKey Features
2-Chloro-7-fluoro-N-methylquinazolin-4-amineC10H8ClFN4Potential enzyme inhibitor
8-Chloro-2-methylquinazolin-4-olC10H8ClN3ODifferent chlorine positioning; explored for similar biological activities
2-Chloro-7-fluoroquinazolin-4-olC10H7ClFN3Lacks methyl group; may exhibit differing reactivity

Case Studies

  • Anticancer Efficacy : A study evaluating the antiproliferative effects of quinazoline derivatives found that compounds similar to this compound significantly inhibited tumor growth in vitro, demonstrating a clear link between structural modifications and enhanced biological activity .
  • Antimalarial Evaluation : In vitro assessments against P. falciparum revealed that modifications at specific positions on the quinazoline ring could lead to improved antimalarial efficacy, suggesting that further optimization of this compound could yield new therapeutic agents .

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